molecular formula C9H7BrN2O2 B2475600 Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2091094-63-0

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2475600
CAS No.: 2091094-63-0
M. Wt: 255.071
InChI Key: VRJMKMOSVHMZCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate typically involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . This method is straightforward and efficient, allowing for the preparation of various substituted pyrroles and pyrrolo[1,2-a]pyrazines. Another approach involves the use of Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]pyrazines .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-2-3-7(10)12(6)5-4-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMKMOSVHMZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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